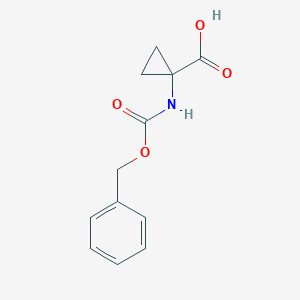

1-(((Benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid

Overview

Description

1-(((Benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid (CAS 84677-06-5) is a cyclopropane-derived compound featuring a benzyloxycarbonyl (Cbz) protecting group on its amino moiety. Its molecular formula is C₁₂H₁₃NO₄, with a molecular weight of 235.24 g/mol . The Cbz group enhances stability during synthetic processes, particularly in peptide synthesis, by preventing unwanted side reactions at the amino group . This compound is widely used in medicinal chemistry as a constrained building block to mimic peptide bonds or modulate conformational flexibility in drug candidates .

Structurally, the cyclopropane ring introduces significant ring strain, which can influence reactivity and binding affinity in biological systems. Its synthesis typically involves coupling benzyl chloroformate with 1-aminocyclopropanecarboxylic acid (ACC) under basic conditions .

Biological Activity

1-(((Benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid, commonly referred to as Cbz-cyclopropanealanine, is a synthetic amino acid derivative notable for its unique cyclopropane structure and the presence of a benzyloxycarbonyl (Cbz) protecting group. This compound has garnered interest in medicinal chemistry and synthetic biology due to its potential biological activities and applications.

Molecular Details

- Molecular Formula : C₁₂H₁₃N₁O₄

- Molecular Weight : 235.24 g/mol

- CAS Number : 84677-06-5

The structure features a cyclopropane ring attached to a carboxylic acid moiety, with a benzyloxycarbonyl amino group that serves as a protective group for the amine functionality. The Cbz group can be selectively removed under acidic conditions, allowing for further functionalization of the amine .

Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid | 2900-20-1 | 0.94 |

| (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid | 42918-86-5 | 0.94 |

| (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid | 78553-51-2 | 0.92 |

The structural uniqueness of Cbz-cyclopropanealanine may enhance its biological activity compared to other similar compounds.

The biological activity of this compound is primarily linked to its role in modulating various biochemical pathways. The Cbz group protects the amine, allowing for selective reactions that can lead to biologically active derivatives.

Ethylene Biosynthesis Modulation

Research has highlighted the compound's potential in plant biology, particularly its role as an ethylene precursor. Ethylene is crucial for regulating plant growth and responses to stressors. Studies indicate that derivatives of cyclopropanecarboxylic acids can enhance plant resilience against pathogens by modulating ethylene biosynthesis, thereby improving defense mechanisms .

Case Studies

- Plant Stress Resistance : A study explored the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA), closely related to Cbz-cyclopropanealanine, in boosting maize resilience against biotic stressors. The compound was shown to induce a virulence system that enhances plant defenses through ethylene modulation .

- Synthetic Applications : In synthetic chemistry, the compound's ability to undergo selective reactions makes it valuable for creating complex molecules. Its use in multi-step syntheses illustrates the critical role of protecting groups in organic synthesis, allowing for precise control over chemical transformations.

Spectroscopic Characterization

The characterization of this compound typically involves:

- Nuclear Magnetic Resonance (NMR) : Confirming structural integrity and purity.

- Infrared (IR) Spectroscopy : Identifying functional groups and confirming the presence of the Cbz group.

Future Directions

Given its unique structure and biological properties, future research could focus on:

- Therapeutic Applications : Investigating potential uses in drug development, particularly in targeting specific pathways related to inflammation or cancer.

- Agricultural Enhancements : Further exploration of its effects on crop resilience and productivity under stress conditions.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry :

- Anticancer Agents : The structural features of Cbz-cyclopropanealanine offer potential as building blocks for anticancer compounds. Its ability to mimic natural amino acids allows for the design of inhibitors that can interfere with cancer cell metabolism.

- Neuropeptide Analogues : This compound has been explored as a precursor for synthesizing neuropeptide analogues that may have therapeutic effects on neurological disorders.

-

Peptide Synthesis :

- The benzyloxycarbonyl group is widely used in peptide synthesis to protect amino groups during coupling reactions. This application enhances the efficiency and specificity of peptide formation, making it valuable in developing new peptides with desired biological activities.

-

Materials Science :

- Research has indicated that derivatives of Cbz-cyclopropanealanine can be used to create novel materials with unique mechanical properties. These materials may find applications in drug delivery systems or as scaffolds in tissue engineering.

-

Biological Studies :

- The compound's unique structure allows researchers to study its interactions with biological systems, providing insights into protein folding and enzyme mechanisms.

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of cyclopropane derivatives, researchers synthesized several analogues of 1-(((Benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid. These compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study 2: Peptide Development

A team focused on developing neuropeptide analogues utilized Cbz-cyclopropanealanine as a key intermediate. Their findings indicated that these analogues exhibited enhanced binding affinities to neuropeptide receptors compared to their natural counterparts, suggesting potential therapeutic applications .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. Common methods include:

- Proton catalysis : Reaction with methanol or ethanol in the presence of H₂SO₄ or HCl .

- Coupling agents : Use of DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) .

Example :

Yield: ~85% (optimized conditions) .

Amidation Reactions

The carboxylic acid reacts with primary or secondary amines to form amides, crucial for peptide synthesis:

- Activation : Carboxylic acid activated via mixed anhydride or carbodiimide methods .

- Substrates : Aniline, benzylamine, or amino acid esters .

Example :

Applications: Used to create cyclopropane-containing peptidomimetics .

Cbz Group Deprotection

The Cbz group is selectively cleaved under:

- Hydrogenolysis : H₂/Pd-C in ethanol (room temperature, 1 atm) .

- Acidic hydrolysis : HBr in acetic acid (reflux, 2–4 hrs) .

Key Data :

| Method | Conditions | Yield (%) | Byproduct |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd-C, EtOH, 25°C | 92 | Toluene, CO₂ |

| Acidic | 33% HBr/AcOH, 80°C | 88 | Benzyl bromide |

Oxidation and Reduction

- Oxidation : The cyclopropane ring resists oxidation, but the carboxylic acid can be converted to a ketone via Kornblum oxidation (DMSO, oxalyl chloride) .

- Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol, though the Cbz group remains intact .

Substitution Reactions

The cyclopropane ring participates in ring-opening reactions under specific conditions:

- Electrophilic attack : Reacts with Br₂ in CCl₄ to form dibrominated products .

- Nucleophilic substitution : Limited due to ring strain but feasible with strong nucleophiles (e.g., Grignard reagents) .

Comparative Reactivity with Analogues

Q & A

Q. What are the recommended synthetic routes for 1-(((Benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid, and how do reaction conditions influence yield and purity?

Basic

The compound is typically synthesized via a multi-step process:

Cyclopropane ring formation : Using 1-aminocyclopropanecarboxylic acid (ACC) as a precursor, generated via cyclopropanation of allylglycine derivatives or enzymatic methods .

Cbz protection : The amino group is protected using benzyloxycarbonyl (Cbz) chloride under basic conditions (e.g., NaHCO₃ or NaOH) in a water/dioxane mixture to minimize hydrolysis .

Purification : Crystallization from ethanol/water or chromatography (silica gel, ethyl acetate/hexane) improves purity. Yields range from 50–70%, depending on steric hindrance and reaction pH .

Advanced

Optimization strategies:

- Temperature control : Lower temperatures (0–5°C) during Cbz protection reduce side reactions (e.g., racemization) .

- Catalytic additives : DMAP or HOBt enhances coupling efficiency in peptide bond formation involving the carboxylic acid group .

- Alternative protecting groups : Comparative studies with Fmoc or Boc groups may resolve solubility issues in non-polar solvents .

Q. How can researchers mitigate stability challenges during storage and handling of this compound?

Basic

- Storage : Keep in airtight containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Cbz group .

- Handling : Use dry gloves and avoid static discharge, as the compound may degrade upon prolonged exposure to moisture or light .

Advanced

- Stability assays : Monitor degradation via HPLC or LC-MS under accelerated conditions (e.g., 40°C/75% RH for 4 weeks). Degradation products often include benzyl alcohol and ACC due to Cbz cleavage .

- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) to maintain crystallinity .

Q. What analytical techniques are most effective for characterizing stereochemical purity and structural integrity?

Basic

- NMR : ¹H/¹³C NMR confirms cyclopropane ring integrity (e.g., characteristic δ 1.2–1.8 ppm for cyclopropane protons) and Cbz group presence (δ 5.1 ppm for benzyl CH₂) .

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve enantiomers if chiral synthesis is performed .

Advanced

- X-ray crystallography : Resolves absolute configuration, particularly in co-crystals with heavy atoms (e.g., bromine derivatives) .

- Circular dichroism (CD) : Detects subtle conformational changes in peptide derivatives under varying pH .

Q. How does this compound serve as a building block in peptidomimetics, and what are key design considerations?

Basic

The cyclopropane ring introduces rigidity, mimicking peptide β-strands or proline residues. Applications include:

- Conformational restriction : Stabilizes α-helix or β-sheet motifs in protease inhibitors .

- Metabolic stability : Cyclopropane reduces susceptibility to enzymatic degradation compared to linear analogs .

Advanced

- Enantioselective synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to control stereochemistry at the cyclopropane carbon .

- Computational modeling : MD simulations predict backbone dihedral angles (ϕ/ψ) to optimize target binding .

Q. How should researchers address contradictory data regarding the compound’s toxicity and environmental impact?

Basic

- Toxicity screening : Follow OECD guidelines for acute toxicity (e.g., LD50 in rodents) and Ames tests for mutagenicity .

- Ecotoxicity : Use algae (e.g., Chlorella vulgaris) or daphnia assays to assess aquatic toxicity .

Advanced

- Structure-activity relationships (SAR) : Compare toxicity profiles of analogs (e.g., Cbz vs. Boc derivatives) to isolate hazardous moieties .

- Degradation studies : UV/H₂O₂ treatment breaks down the compound into non-toxic ACC and benzyl alcohol, mitigating environmental persistence .

Q. What role does this compound play in studying plant ethylene biosynthesis, and how can experimental protocols be optimized?

Basic

- ACC derivative : Acts as a stable precursor to ethylene in plant stress response studies .

- Application : Infuse into plant tissues (e.g., leaf discs) and quantify ethylene via GC-MS .

Advanced

- Isotopic labeling : Synthesize ¹³C/¹⁵N-ACC to trace metabolic flux in Arabidopsis mutants .

- Gene expression analysis : qPCR monitors ACC oxidase (ACO) upregulation under hypoxia or pathogen attack .

Comparison with Similar Compounds

1-(Boc-Amino)cyclopropanecarboxylic Acid (CAS 88950-64-5)

- Structural Difference : Replaces the Cbz group with a tert-butoxycarbonyl (Boc) protecting group.

- Stability: Boc is more labile under acidic conditions (e.g., trifluoroacetic acid), whereas Cbz requires hydrogenolysis for removal .

- Applications : Preferred in solid-phase peptide synthesis (SPPS) due to orthogonal protection strategies with Cbz .

- Physicochemical Properties: Property 1-(Boc-Amino)cyclopropanecarboxylic Acid 1-(((Cbz)Amino)cyclopropanecarboxylic Acid Molecular Weight 201.22 g/mol 235.24 g/mol LogP (iLOGP) 0.85 1.92 Solubility (Water) 2.1 mg/mL 0.8 mg/mL Storage Conditions -20°C, inert atmosphere 2–8°C, dry, sealed .

1-(Benzyloxy)cyclopropane-1-carboxylic Acid (CAS 865798-44-3)

- Structural Difference: Lacks the Cbz-protected amino group, featuring only a benzyloxy substituent.

- Reactivity: The absence of an amino group limits its utility in peptide synthesis but makes it a versatile intermediate for esterification or amidation reactions .

- Synthesis: Prepared via cyclopropanation of benzyloxy-containing alkenes, differing from the Cbz-amino derivative’s protection strategy .

1-(4-{[(Benzyloxy)carbonyl]amino}phenyl)cyclopropane-1-carboxylic Acid (CAS 1565427-99-7)

- Structural Difference: Incorporates a phenyl ring para-substituted with the Cbz-amino group.

- Applications : Enhanced aromaticity improves binding to hydrophobic pockets in enzyme active sites, making it valuable in kinase inhibitor design .

- Molecular Weight : 311.3 g/mol, significantly larger than the parent compound due to the phenyl extension .

1-({[(Benzyloxy)carbonyl]amino}oxy)cyclopentane-1-carboxylic Acid (CAS 2060062-74-8)

- Structural Difference: Cyclopentane ring instead of cyclopropane, with an aminooxy linkage.

- Ring Strain : Cyclopentane’s lower strain reduces reactivity compared to cyclopropane derivatives, impacting conformational dynamics in drug-target interactions .

- Molecular Weight : 279.29 g/mol, higher due to the additional oxygen and larger ring .

Preparation Methods

Direct Protection of 1-Aminocyclopropanecarboxylic Acid

The most widely reported synthesis of 1-(((Benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid involves the reaction of 1-aminocyclopropanecarboxylic acid (ACC) with benzyl chloroformate (Cbz-Cl) under basic conditions . ACC serves as the starting material due to its structural compatibility with cyclopropane ring stability and functional group reactivity.

Reaction Mechanism and Conditions

The protection of the primary amine in ACC follows a nucleophilic acyl substitution mechanism. Benzyl chloroformate reacts with the amine group in a biphasic system, typically using water and an organic solvent such as tetrahydrofuran (THF) or dioxane. A base—commonly sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)—is added to neutralize the hydrochloric acid (HCl) byproduct and drive the reaction to completion . The general stoichiometry involves a 1:1 molar ratio of ACC to Cbz-Cl, though a slight excess of Cbz-Cl (1.1–1.2 equivalents) is often employed to ensure full conversion.

Table 1: Standard Reaction Conditions for Cbz Protection

| Parameter | Specification |

|---|---|

| Solvent System | Water/THF (1:2 v/v) |

| Temperature | 0–5°C (initial), then room temperature |

| Reaction Time | 4–6 hours |

| Base | 2.0 equivalents NaHCO₃ |

| Workup | Extraction with ethyl acetate |

| Purification | Recrystallization (ethanol/water) |

Key Synthetic Steps

-

Dissolution of ACC : ACC is suspended in a mixture of water and THF, followed by cooling to 0–5°C in an ice bath.

-

Addition of Cbz-Cl : Benzyl chloroformate is added dropwise to the stirred solution.

-

Basification : Aqueous NaHCO₃ is introduced gradually to maintain a pH of 8–9.

-

Stirring and Monitoring : The reaction is allowed to warm to room temperature and stirred until completion, as confirmed by thin-layer chromatography (TLC).

-

Isolation : The product is extracted into ethyl acetate, washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

-

Crystallization : The crude product is recrystallized from a 3:1 ethanol/water mixture to yield white crystalline solids .

Yield and Purity

Typical yields range from 70% to 85%, with purity exceeding 95% as determined by high-performance liquid chromatography (HPLC). The reaction’s efficiency is attributed to the high electrophilicity of benzyl chloroformate and the steric accessibility of the primary amine in ACC.

Alternative Synthetic Pathways

While the direct protection method dominates literature reports, alternative routes have been proposed for specialized applications.

Cyclopropanation of Pre-Protected Amino Acids

In this approach, the cyclopropane ring is formed after introducing the Cbz group to a linear precursor. For example, ethyl N-Cbz-β-alanine derivatives can undergo cyclopropanation via Simmons-Smith conditions (Zn/Cu couple, CH₂I₂). However, this method suffers from low regioselectivity and competing side reactions, making it less practical than the direct protection route .

Enzymatic Protection

Recent studies explore lipase-catalyzed protection of ACC in non-aqueous media. Candida antarctica lipase B (CAL-B) has shown moderate activity in catalyzing the reaction between ACC and benzyl chloroformate in tert-butanol. While enzymatic methods offer greener alternatives, yields remain suboptimal (40–50%), limiting industrial applicability .

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but complicate purification due to high boiling points. Mixed solvent systems (e.g., water/THF) balance reactivity and ease of workup.

Temperature Control

Maintaining temperatures below 10°C during Cbz-Cl addition minimizes side reactions such as carbamate dimerization. Subsequent warming to room temperature ensures complete conversion without compromising yield .

Scalability Challenges

Industrial-scale production requires adjustments to minimize exothermicity. Pilot studies recommend semi-batch addition of Cbz-Cl and automated pH control to maintain consistency across batches.

Analytical Characterization

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy : Key peaks include N-H stretch (3300 cm⁻¹), C=O (carboxylic acid: 1700 cm⁻¹; carbamate: 1680 cm⁻¹), and cyclopropane C-C (1020 cm⁻¹) .

-

¹H NMR (400 MHz, DMSO-d₆) : δ 1.25–1.35 (m, 4H, cyclopropane), 4.95 (s, 2H, CH₂Ph), 7.25–7.40 (m, 5H, aromatic), 10.2 (s, 1H, COOH) .

-

¹³C NMR : 172.5 ppm (COOH), 155.8 ppm (Cbz carbonyl), 135.2–128.3 ppm (aromatic carbons) .

Table 2: Comparative Spectral Data

| Technique | Key Assignments |

|---|---|

| IR | 1680 cm⁻¹ (Cbz C=O) |

| ¹H NMR | δ 1.30 (cyclopropane) |

| ¹³C NMR | 155.8 ppm (carbamate carbonyl) |

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms purity >98% with a retention time of 6.2 minutes .

Industrial-Scale Production Considerations

While laboratory synthesis is straightforward, scaling up presents challenges:

-

Cost of Cbz-Cl : Benzyl chloroformate is expensive at multi-kilogram scales, necessitating efficient recovery from aqueous waste streams.

-

Crystallization Optimization : Seeded cooling crystallization in ethanol/water improves particle size distribution for filtration .

-

Regulatory Compliance : The compound’s GHS classification (H315, H319, H335) mandates closed-system handling and local exhaust ventilation .

Comparative Evaluation of Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Protection | 85 | 98 | High |

| Enzymatic | 45 | 90 | Low |

| Cyclopropanation | 30 | 85 | Moderate |

The direct protection method outperforms alternatives in yield and scalability, though enzymatic routes may gain traction with further biocatalyst engineering.

Properties

IUPAC Name |

1-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-10(15)12(6-7-12)13-11(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHINKCGJKZSHAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393934 | |

| Record name | 1-{[(Benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84677-06-5 | |

| Record name | 1-[[(Phenylmethoxy)carbonyl]amino]cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84677-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{[(Benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.